Avarol C
CAS No.: 130203-69-9
Cat. No.: VC17147416
Molecular Formula: C23H32O4
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130203-69-9 |
|---|---|
| Molecular Formula | C23H32O4 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | [2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dihydroxyphenyl] acetate |
| Standard InChI | InChI=1S/C23H32O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20,25-26H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |
| Standard InChI Key | QALBXSHCQOFDPS-APQCTARYSA-N |
| Isomeric SMILES | C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |
| Canonical SMILES | CC1CCC2(C(C1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |
Introduction
Chemical Structure and Biosynthetic Origins
Avarol (C<sub>20</sub>H<sub>26</sub>O<sub>2</sub>) possesses a unique rearranged drimane skeleton fused to a hydroquinone moiety, a structure first elucidated in 1974 . Its stereochemistry was confirmed through stereocontrolled synthesis, revealing a bicyclic sesquiterpene framework critical for its bioactivity . The hydroquinone component is hypothesized to drive redox-mediated interactions with cellular targets, while the terpenoid backbone enhances membrane permeability .
Biosynthesis
Avarol originates from the cyclization of farnesyl pyrophosphate (FPP), a universal sesquiterpene precursor. Terpene synthases catalyze the conversion of FPP into a bicyclic carbocation intermediate, which undergoes rearrangement to form the drimane core . Subsequent oxidation and hydroquinone addition complete the biosynthesis, though the exact enzymatic pathways in D. avara remain under investigation .
In Vitro Cytotoxic Activity
Avarol demonstrates potent cytotoxicity across diverse cancer cell lines, with selectivity profiles comparable to conventional chemotherapeutics. Key findings from standardized MTT assays are summarized below:
Table 1: Cytotoxic Activity of Avarol and Cisplatin (IC<sub>50</sub>, μg/mL)
| Cell Line | Avarol | Cisplatin |
|---|---|---|
| HeLa (Cervical) | 10.22 ± 0.28 | 3.46 ± 0.25 |
| LS174 (Colon) | 34.06 ± 3.03 | 20.38 ± 0.44 |
| A549 (Lung) | 35.27 ± 0.64 | 17.93 ± 0.88 |
| MRC-5 (Normal) | 29.14 ± 0.41 | 10.52 ± 0.22 |
Avarol exhibited the strongest activity against HeLa cells (IC<sub>50</sub> = 10.22 μg/mL), though it showed limited selectivity between malignant and normal fibroblasts (MRC-5) . Comparative selectivity coefficients (IC<sub>50</sub><sup>Normal</sup>/IC<sub>50</sub><sup>Cancer</sup>) for avarol ranged from 0.83 (LS174) to 2.85 (HeLa), overlapping with cisplatin’s range of 0.52–3.04 . This suggests that while avarol’s potency is lower than cisplatin, its selectivity profile merits further optimization.
In Vivo Antitumor Efficacy
Preclinical studies in murine models highlight avarol’s capacity to inhibit solid tumor growth. Two transplantable carcinomas—Ehrlich carcinoma (EC) and cervical cancer (CC-5)—were evaluated under intraperitoneal avarol administration (50 mg/kg):
Table 2: In Vivo Tumor Growth Inhibition
| Tumor Model | Administration Regimen | Tumor Inhibition (%) | Delay in Tumor Doubling Time |
|---|---|---|---|
| EC | 3 injections | 29% | 23% increase |
| CC-5 | 2 injections | 36% | 38% increase |
In EC-bearing mice, avarol reduced tumor volume by 29% after three doses, extending the time to 10-fold growth by 23% . For the aggressive CC-5 model, two doses induced 36% inhibition, delaying five-fold growth by 38% . These results underscore avarol’s cytostatic potential, particularly against rapidly proliferating malignancies.
Mechanistic Insights and Molecular Targets
Pro-Apoptotic Pathways
Avarol induces apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells via endoplasmic reticulum (ER) stress, activating the PERK-eIF2α-CHOP signaling cascade . This pathway triggers caspase-3 cleavage and mitochondrial membrane depolarization, culminating in programmed cell death .
Antioxidant Modulation
The hydroquinone moiety enables avarol to scavenge reactive oxygen species (ROS), disrupting redox balance in lymphoma cells . This dual capacity—pro-oxidant in cancer cells and antioxidant in normal tissues—may explain its differential cytotoxicity .
Viral Enzyme Inhibition
Avarol suppresses HIV-1 replication by blocking glutamine tRNA synthesis, essential for viral protease assembly . Concurrent inhibition of reverse transcriptase (RT) and cyclooxygenase-2 (COX-2) further amplifies its antiviral activity .
Broad-Spectrum Biological Activities
Table 3: Additional Pharmacological Properties of Avarol
| Activity | Target/Model | Key Finding |
|---|---|---|
| Antimicrobial | Bacillus cereus | MIC = 0.78 μg/mL (vs. 3.12–18.75 for controls) |
| Antipsoriatic | Psoriasis-associated bacteria | MBC = 3.12–18.75 μg/mL |
| Neuroprotective | Rat synaptosomes | Low neurotoxicity (IC<sub>50</sub> > 100 μg/mL) |
| Blood-Brain Barrier Penetration | Glioblastoma models | 71% tumor growth inhibition at 3.5 μg/mL |
Avarol’s ability to cross the blood-brain barrier (BBB) with minimal neurotoxicity positions it as a candidate for glioblastoma therapy . In HT-29 colon cancer cells, it achieves IC<sub>50</sub> < 7 μM, outperforming 5-fluorouracil in preliminary assays .
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